molecular formula C8H8INO B1611575 2-(4-Iodophenyl)acetamide CAS No. 84863-81-0

2-(4-Iodophenyl)acetamide

Cat. No. B1611575
CAS RN: 84863-81-0
M. Wt: 261.06 g/mol
InChI Key: RKJMVTJNBPMLGH-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)acetamide is an organic compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 g/mol . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The molecule of 2-(4-Iodophenyl)acetamide has a nominal C-N single bond length of 1.322 Å . The InChI code for this compound is 1S/C8H8INO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) .


Physical And Chemical Properties Analysis

2-(4-Iodophenyl)acetamide is a solid under normal conditions . It has a molecular weight of 261.06 g/mol . The compound’s InChI key is RKJMVTJNBPMLGH-UHFFFAOYSA-N .

Scientific Research Applications

Nonlinear Optical Properties

2-(4-Iodophenyl)acetamide has been studied for its nonlinear optical properties. Research indicates its potential in photonic devices like optical switches, modulators, and for optical energy applications due to its significant (hyper)polarizabilities (Castro et al., 2017).

Crystal Structures and Interactions

The compound's crystal structures and intermolecular interactions have been analyzed, showing the presence of various hydrogen bonds and interactions like C—Cl⋯π(arene) and C—I⋯π(arene) (Narayana et al., 2016).

Antimicrobial Evaluation

In terms of biological activity, derivatives of 2-(4-Iodophenyl)acetamide have been synthesized and evaluated for antimicrobial properties. Some derivatives demonstrated significant activity against selected microbial species (Gul et al., 2017).

Medicinal Chemistry Applications

2-(4-Iodophenyl)acetamide derivatives have been used in the design of Zn(II) complexes, showing potential as enzyme inhibitors and as agents for anticancer and antileishmanial therapies (Sultana et al., 2016).

Synthesis and Mechanistic Studies

Its derivatives have also been the subject of synthetic and mechanistic studies. For example, the synthesis of N-(2-Hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been optimized using immobilized lipase (Magadum & Yadav, 2018).

Environmental Applications

The compound's derivatives have been evaluated in environmental applications like the degradation of contaminants in water treatment processes (Qi et al., 2020).

Interaction with Diiodine

Research on N-(4-Hydroxyphenyl)acetamide, a closely related compound, has revealed its interaction with diiodine and potential implications in pharmaceutical and biochemical contexts (Banti et al., 2017).

Photocatalytic Degradation Studies

There are studies on the photocatalytic degradation of acetaminophen, another derivative, using various catalysts and under different light conditions, highlighting potential environmental applications (Tao et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Therefore, it’s important to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 2-(4-Iodophenyl)acetamide are not mentioned in the search results, there is a general interest in the synthesis and pharmacological activities of acetamide derivatives . This suggests that future research could focus on designing new derivatives of 2-(4-Iodophenyl)acetamide to enhance their safety and efficacy .

properties

IUPAC Name

2-(4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJMVTJNBPMLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515720
Record name 2-(4-Iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)acetamide

CAS RN

84863-81-0
Record name 2-(4-Iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Butylamine (1.83 g) was added to a solution of 4-iodophenylacetyl chloride (2.80 g) in ether (25 ml), and the reaction mixture was stirred at ambient temperature for 5 minutes. The reaction mixture was then partitioned between water (30 ml) and ethyl acetate (50 ml). The organic layer was washed with 2M aqueous hydrochloric acid (25 ml), water (30 ml), brine (25 ml), dried (MgSO4), and evaporated to give N-1-butyl, (4-iodophenyl)acetamide, as a colourless crystalline solid, (2.9 g), mp.: 100-102° C., NMR: 0.82-0.88(3H,t), 1.18-1.43(4H,m), 3.00-3.06(2H,q), 3.35(2H,s), 7.03-7.67(4H,AB), 7.97(H,bt); m/z 318 (M+H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated aqueous ammonia (density, 0.88 g/cm3) was added to a solution of 4-iodophenylacetyl chloride (2.80 g) in ether (30 ml) and the mixture was stirred at ambient temperature for 15 minutes. The product, 4-iodophenylacetamide, was obtained as a colourless crystalline solid (2.36 g), m.p: 200-204° C.; NMR: 3.34(2H,s), 6.87(H,bs), 7.44(2H,bs), 7.04-7.68(4H,AB); m/z 262(M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hu, HY Kaw, L Zhu, W Wang - Environmental Science & …, 2022 - ACS Publications
Nitrogenous aromatic halogenated disinfection byproducts (DBPs) in drinking water have received considerable attention recently owing to their relatively high toxicity. In this study, a …
Number of citations: 15 pubs.acs.org
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
Polo-like kinase 1 (Plk1), a mitotic kinase whose activity is widely upregulated in various human cancers, is considered an attractive target for anticancer drug discovery. Aside from the …
Number of citations: 1 pubs.acs.org
Q Qi, Q Shen, L Lu - pstorage-acs-6854636.s3 …
All solvents were purified by standard method. 1H, 13C, 19F NMR spectra were recorded on 300 MHz, 100 MHz, 282 MHz spectrometer or a Varian Inova 400 (400 MHz for 1H; 100 …

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